molecular formula C20H19NO4 B3028797 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione CAS No. 3308-99-4

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione

Cat. No.: B3028797
CAS No.: 3308-99-4
M. Wt: 337.4
InChI Key: KKIJKUYDQHEHRO-UHFFFAOYSA-N
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Description

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione is a complex organic compound that features both a dioxolane ring and an isoindole-1,3-dione moiety

Biochemical Analysis

Biochemical Properties

2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s dioxolane ring can act as a reactive center, potentially forming covalent bonds with nucleophilic amino acid residues in enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the phenyl group may engage in π-π stacking interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in downstream signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation . Furthermore, the compound’s influence on gene expression can lead to upregulation or downregulation of specific genes, impacting cellular functions and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves covalent modification of the enzyme’s active site residues, such as serine, cysteine, or lysine. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions can lead to changes in cellular processes and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation products may have different biological activities, potentially leading to altered cellular responses. Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in gene expression and cellular metabolism[6][6].

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and improved metabolic function. At higher doses, toxic or adverse effects can occur, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites may have different biological activities and can further interact with other metabolic enzymes and cofactors. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core. The dioxolane ring is introduced through the acetalization of an aldehyde or ketone with ethylene glycol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, would be crucial to maximize efficiency and minimize by-products .

Properties

IUPAC Name

2-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18-16-9-4-5-10-17(16)19(23)21(18)12-6-11-20(24-13-14-25-20)15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIJKUYDQHEHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162968
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3308-99-4
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Phenyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-(3-chloropropyl)-2-phenyl-[1,3]dioxolane (38 g, 168 mmol) and potassium phthalimide (34.2 g, 184.4 mmol) to DMF (80 mL) and stir for 40 min at 150° C. Cool the reaction to RT, dilute with water (1 L) and extract the mixture with a mixture of EtOAc (500 mL) and hexanes (500 mL) and DCM (2 L). Dry (sodium sulfate), concentrate and recrystallize the solid from hot ethanol (600 mL). Filter and dry the residue under vacuum to isolate the title compound as a white solid (47.62 g, 84%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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